2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
Description
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene is a halogenated organic compound featuring a propene backbone substituted with a chlorine atom at the 2-position and a 6-methyl-2-pyridyl group at the 3-position. The methyl group on the pyridine ring may modulate steric effects and solubility.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKHRRYHILNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and allyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-chloro-6-methylpyridine is reacted with allyl chloride under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(6-methyl-2-pyridyl)-1-propene derivatives.
Addition: Formation of dihalides or hydrogenated products.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated propyl derivatives.
Scientific Research Applications
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets. The chloro group and the double bond in the propene chain make it reactive towards nucleophiles and electrophiles, respectively. This reactivity allows it to form covalent bonds with target molecules, potentially altering their function or activity. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene and Analogues
Key Observations:
Substituent Effects on Reactivity: The 6-methyl-2-pyridyl group in the target compound introduces nitrogen-based Lewis basicity, enabling coordination with metal catalysts (e.g., in Suzuki-Miyaura couplings), whereas dichlorophenyl or fluorophenyl analogues (e.g., ) exhibit enhanced electrophilicity for nucleophilic aromatic substitution.
Solubility and Polarity :
- The pyridyl group in the target compound enhances polarity and water solubility compared to fully hydrocarbon-substituted analogues. In contrast, dichlorophenyl derivatives (e.g., ) are more lipophilic, favoring organic-phase reactions.
Steric Considerations :
- The methyl group on the pyridine ring (target compound) introduces moderate steric hindrance, which may slow reaction kinetics compared to unsubstituted pyridyl analogues.
Thermodynamic and Phase Behavior
While direct phase equilibrium data for this compound are unavailable, studies on structurally similar sulfur-containing propenes (e.g., 1-propanethiol + methane systems ) provide insights:
Table 2: Comparative Phase Behavior of Propene Derivatives
- Inference : The aromatic pyridyl group in the target compound likely reduces volatility compared to aliphatic sulfur analogues (e.g., 1-propanethiol), as π-system interactions increase intermolecular forces.
Biological Activity
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H10ClN
Molecular Weight: 195.65 g/mol
CAS Number: 1871-57-4
The compound features a chloro group and a pyridine ring, which contribute to its reactivity and biological properties. The presence of the double bond in the propene chain enhances its electrophilic character, allowing it to interact with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, depending on the specific target involved. Notably, it has been identified as an inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP-1, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP activity, the compound may enhance the sensitivity of tumor cells to DNA-damaging treatments.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some bacterial strains are summarized in Table 1 below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 15 |
| Pseudomonas aeruginosa | 20 |
This data suggests that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies show that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, one study reported that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, including breast and lung cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly inhibited MRSA growth with an MIC value lower than that of conventional antibiotics .
- Anticancer Research : In another study focusing on breast cancer cells, treatment with the compound led to a decrease in cell proliferation and increased apoptosis rates compared to untreated controls. This supports its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
